

Application of WAY-361789 in Animal Models of Non-Alcoholic Steatohepatitis (NASH)

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Compound of Interest

Compound Name: WAY-361789

Cat. No.: B1683282

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Application Notes

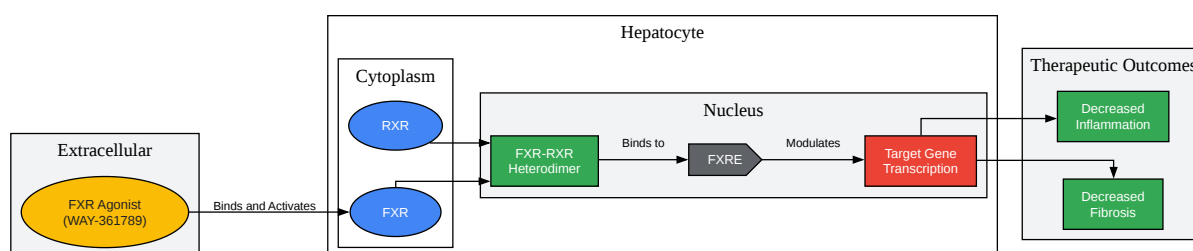
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear hormone receptor, is a key regulator of bile acid, lipid, and glucose metabolism, and has emerged as a promising therapeutic target for NASH.

WAY-361789 is a potent and selective FXR agonist. While specific preclinical data on **WAY-361789** in NASH models is limited in publicly available literature, extensive research has been published on a closely related and structurally similar potent synthetic FXR agonist, WAY-362450. The data presented herein is based on the application of WAY-362450 in a well-established murine model of NASH and is intended to provide a framework for designing and executing similar preclinical studies.

Activation of FXR by agonists like WAY-362450 has been shown to ameliorate the key pathological features of NASH. The therapeutic effects are mediated through the regulation of target genes involved in inflammation and fibrosis. In animal models, treatment with an FXR agonist has been demonstrated to reduce liver injury, decrease inflammatory cell infiltration, and attenuate the progression of hepatic fibrosis. These findings underscore the potential of FXR agonists as a therapeutic strategy for NASH.

FXR Signaling Pathway in NASH

The diagram below illustrates the signaling pathway of FXR activation in the context of NASH. FXR agonists bind to and activate FXR, which forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This leads to a reduction in pro-inflammatory and pro-fibrotic gene expression, thereby ameliorating NASH pathology.



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FXR signaling pathway in NASH.

Experimental Protocols

The following protocols are based on studies using the FXR agonist WAY-362450 in a methionine and choline-deficient (MCD) diet-induced mouse model of NASH.

NASH Induction in a Mouse Model

- **Animal Model:** Male C57BL/6 mice are a commonly used strain for diet-induced NASH models.
- **Diet:** A methionine and choline-deficient (MCD) diet is used to induce NASH. This diet leads to hepatic steatosis, inflammation, and fibrosis.

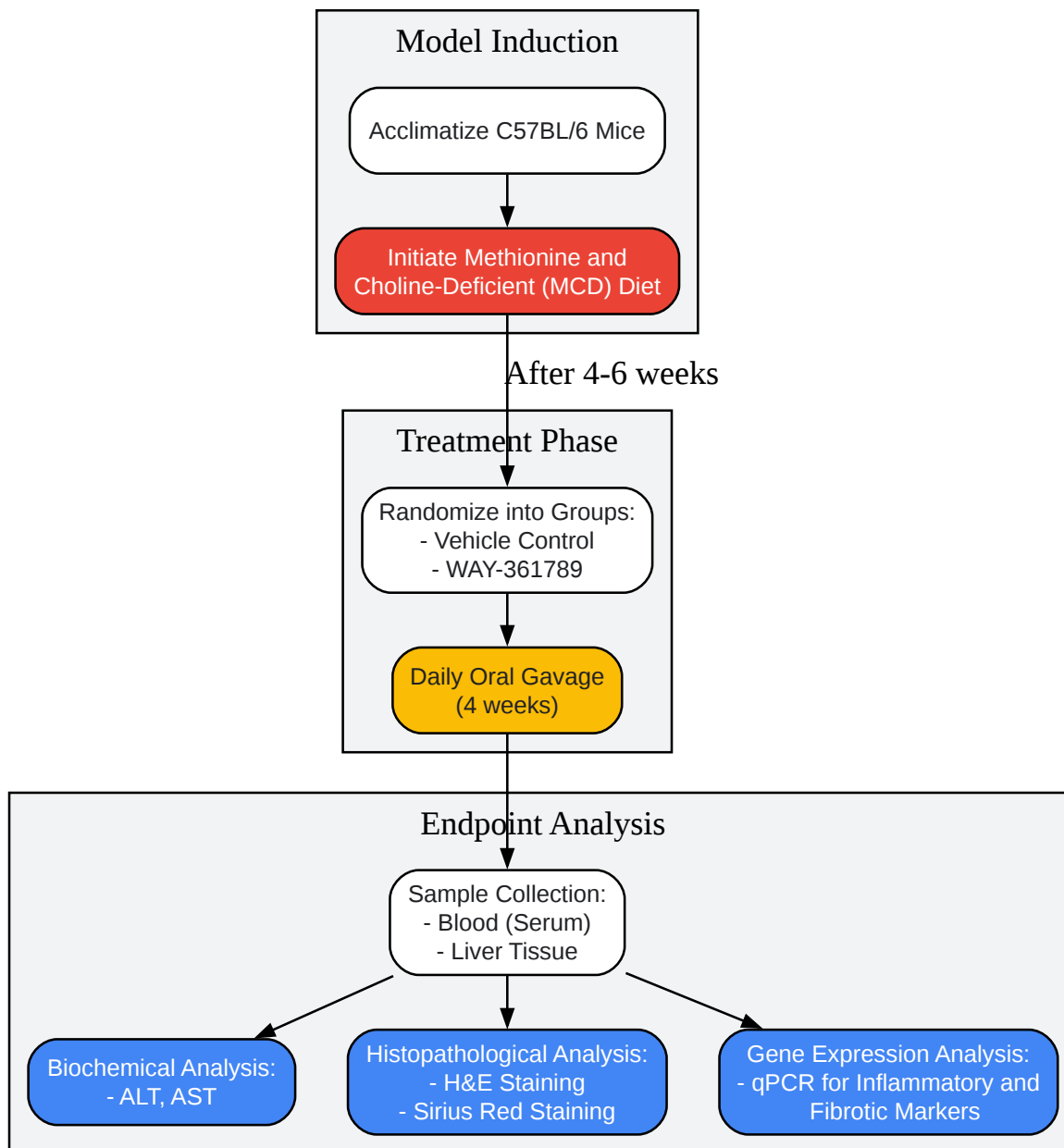
- Duration: Mice are typically fed the MCD diet for a period of 4 to 6 weeks to establish NASH pathology.

Preparation and Administration of WAY-361789 (using WAY-362450 as a reference)

- Formulation: WAY-362450 is typically formulated in a vehicle suitable for oral administration, such as a 0.5% methylcellulose solution.
- Dosage: A dosage of 30 mg/kg body weight has been shown to be effective in attenuating NASH in the MCD mouse model.^[1]
- Administration: The compound is administered daily via oral gavage.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of an FXR agonist in a diet-induced NASH animal model.



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Experimental workflow for NASH animal model.

Endpoint Analysis

- **Serum Biochemistry:** Blood is collected at the end of the study to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[1]

- **Liver Histopathology:** A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to evaluate fibrosis.
- **Gene Expression Analysis:** Another portion of the liver is snap-frozen for RNA extraction. Quantitative real-time PCR (qPCR) is performed to measure the expression of genes involved in inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., Collagen Type I, α -SMA, TIMP-1).^[1]

Data Presentation

The following tables summarize the quantitative data from a representative study using the FXR agonist WAY-362450 in the MCD diet-induced NASH mouse model.

Table 1: Effect of WAY-362450 on Serum Biochemical Markers of Liver Injury

Group	ALT (U/L)	AST (U/L)
Control Diet	45 ± 5	70 ± 8
MCD Diet + Vehicle	250 ± 30	450 ± 50
MCD Diet + WAY-362450 (30 mg/kg)	150 ± 20	280 ± 35

*p < 0.05 compared to MCD Diet + Vehicle group. Data are presented as mean ± SEM. (Data are illustrative based on published findings^[1])

Table 2: Effect of WAY-362450 on Hepatic Gene Expression of Inflammatory and Fibrotic Markers

Gene	MCD Diet + Vehicle (Fold Change vs. Control)	MCD Diet + WAY-362450 (Fold Change vs. Control)
Inflammatory Markers		
MCP-1	15.0 ± 2.5	7.0 ± 1.5
VCAM-1	10.0 ± 2.0	4.5 ± 1.0
Fibrotic Markers		
Collagen, Type I	20.0 ± 3.0	9.0 ± 2.0
α-SMA	12.0 ± 2.2	5.0 ± 1.2
TIMP-1	8.0 ± 1.5	3.5 ± 0.8*

*p < 0.05 compared to MCD Diet + Vehicle group. Data are presented as mean ± SEM. (Data are illustrative based on published findings[1])

Conclusion

The application of potent FXR agonists like WAY-362450 in preclinical animal models of NASH provides a robust platform for evaluating the therapeutic potential of this drug class. The methodologies and data presented here offer a comprehensive guide for researchers and drug development professionals to design and interpret studies aimed at targeting FXR for the treatment of NASH. The significant reduction in markers of liver injury, inflammation, and fibrosis highlights the promise of this therapeutic approach.

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References

- 1. phoenixbio.com [phoenixbio.com]

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